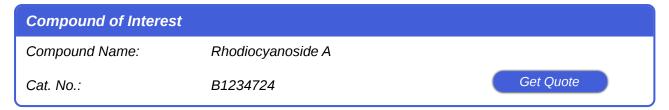


Unveiling the Spectroscopic Signature of Rhodiocyanoside A: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Rhodiocyanoside A**, a cyanoglycoside first isolated from the underground parts of Rhodiola quadrifida. The structural elucidation of this compound was achieved through a combination of chemical and physicochemical methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This document summarizes the key spectroscopic data in a structured format and outlines the experimental protocols typically employed for such analyses.

Spectroscopic Data of Rhodiocyanoside A

The definitive spectroscopic data for **Rhodiocyanoside A** were reported by Yoshikawa et al. in their 1995 publication in the Chemical & Pharmaceutical Bulletin. The following tables present the ¹H NMR, ¹³C NMR, and Fast Atom Bombardment Mass Spectrometry (FAB-MS) data as detailed in this seminal paper.

Table 1: ¹H-NMR Spectroscopic Data for Rhodiocyanoside A (in Pyridine-d₅)



Proton	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-3	5.86	t-like	J=7.0
H-4a	4.67	dd	J=12.0, 7.0
H-4b	4.49	dd	J=12.0, 7.0
H-1'	5.06	d	J=7.5
H-2'	4.05	dd	J=8.5, 7.5
H-3'	4.27	t	J=8.5
H-4'	4.23	t	J=8.5
H-5'	3.90	m	
H-6'a	4.54	dd	J=11.5, 5.5
H-6'b	4.38	dd	J=11.5, 2.0
2-Me	1.88	s	

Table 2: ¹³C-NMR Spectroscopic Data for Rhodiocyanoside A (in Pyridine-d₅)



Carbon	Chemical Shift (δ, ppm)	
C-1 (CN)	118.4	
C-2	96.6	
C-3	149.3	
C-4	67.9	
C-1'	102.7	
C-2'	75.1	
C-3'	78.6	
C-4'	71.7	
C-5'	78.0	
C-6'	62.8	
2-Me	19.3	

Table 3: Mass Spectrometry Data for Rhodiocyanoside A

lon	m/z
[M+H] ⁺	260
[M+Na] ⁺	282

Experimental Protocols

The following sections detail the generalized experimental procedures for the isolation and spectroscopic analysis of **Rhodiocyanoside A**, based on standard methodologies for natural product chemistry.

Isolation of Rhodiocyanoside A

The isolation of **Rhodiocyanoside A** from the underground parts of Rhodiola quadrifida typically involves the following steps:



- Extraction: The dried and powdered plant material is extracted with a polar solvent, such as methanol or ethanol, at room temperature.
- Solvent Partitioning: The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity. A common sequence involves partitioning between n-hexane, chloroform, ethyl acetate, and n-butanol.
- Column Chromatography: The n-butanol fraction, which is expected to contain the polar glycosides, is further purified using a series of column chromatography techniques. This may include silica gel, Sephadex LH-20, and reversed-phase (ODS) column chromatography.
- High-Performance Liquid Chromatography (HPLC): The final purification is often achieved by preparative HPLC to yield pure Rhodiocyanoside A.

Spectroscopic Analysis

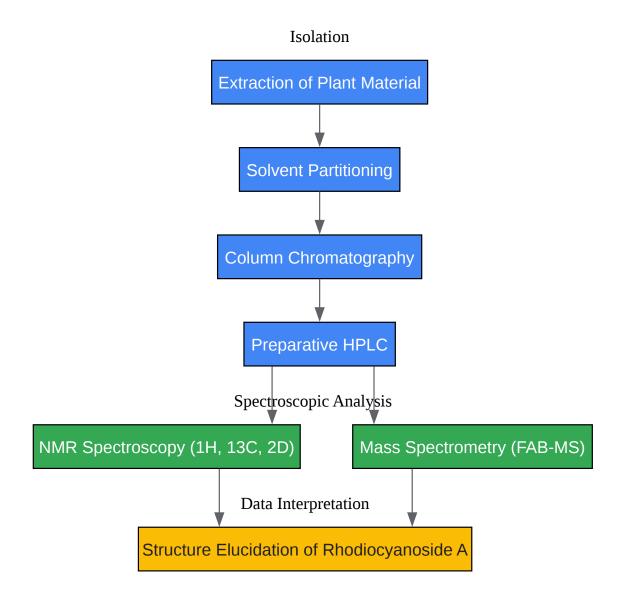
NMR spectra are recorded on a high-field NMR spectrometer. The sample is typically dissolved in a deuterated solvent, such as pyridine-d₅, and chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard. Both ¹H and ¹³C NMR spectra are acquired, along with 2D NMR experiments (e.g., COSY, HSQC, HMBC) to aid in the complete assignment of all proton and carbon signals and to establish the connectivity within the molecule.

Fast Atom Bombardment Mass Spectrometry (FAB-MS) is a common technique for determining the molecular weight of polar and non-volatile compounds like glycosides. The sample is mixed with a matrix (e.g., glycerol) and bombarded with a high-energy beam of atoms (e.g., xenon). This process ionizes the sample, and the resulting ions are analyzed by the mass spectrometer to determine their mass-to-charge ratio (m/z). This provides crucial information about the molecular weight of the compound.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation and spectroscopic analysis of **Rhodiocyanoside A**.





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Caption: Workflow for the isolation and structural elucidation of **Rhodiocyanoside A**.

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